molecular formula C28H31N5O3 B2782736 1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide CAS No. 950474-17-6

1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B2782736
CAS RN: 950474-17-6
M. Wt: 485.588
InChI Key: ZMIHSBNRZBQQTM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazin . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .


Synthesis Analysis

The synthesis of this compound involves a simpler and greener synthetic methodology as compared to those of BODIPYS . The synthesis process involves the use of electron-donating groups (EDGs) at position 7 on the fused ring which improve both the absorption and emission behaviors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrazin ring . The presence of electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by changes in the dipole moment. For instance, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

This compound has tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant photophysical properties. They can be used as fluorescent probes for bioimaging due to their ability to emit fluorescence, making them valuable tools for studying the dynamics of intracellular processes .

Chemosensors

The structural features of this compound, particularly the presence of heteroatoms like nitrogen, make it a potential candidate for developing chemosensors. These sensors can detect the presence of specific ions or molecules, providing crucial information in various fields, including environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

Due to their tunable photophysical properties, compounds like 1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can be used in the development of OLEDs. These devices are used in displays and lighting, where the compound’s ability to emit light upon electrical stimulation is key .

Antitumor Agents

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer potential. This compound, with its complex structure, could be explored as an antitumor scaffold, potentially leading to the development of new cancer therapies .

Enzymatic Inhibitory Activity

The compound’s structure allows for enzymatic inhibitory activity, which is crucial in drug design. By inhibiting specific enzymes, it can modulate biological pathways, offering therapeutic benefits for various diseases .

Material Science

In material science, the compound’s photophysical properties can be exploited to create materials with specific characteristics, such as enhanced durability or altered optical properties. This application is particularly relevant in the development of new materials for technological applications .

Mechanism of Action

The mechanism of action of this compound is based on its optical properties. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .

Future Directions

The future directions for this compound involve its potential use in optical applications. Its simpler and greener synthetic methodology and tunable photophysical properties make it a promising candidate for future research .

properties

IUPAC Name

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c1-3-36-24-10-6-21(7-11-24)25-18-26-27(29-14-17-33(26)31-25)32-15-12-22(13-16-32)28(34)30-19-20-4-8-23(35-2)9-5-20/h4-11,14,17-18,22H,3,12-13,15-16,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIHSBNRZBQQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

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